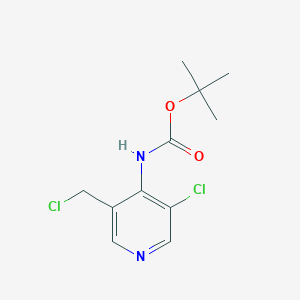
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring
准备方法
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
N-(3-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide: This compound has a similar structure but differs in the position of the isopropyl group on the pyridine ring.
N-(3-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide: Another similar compound with slight variations in the position of substituents on the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-(3-cyclopropyloxy-2-propan-2-ylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)11-12(17-9-4-5-9)10(6-7-13-11)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI 键 |
HSPDVHJEDCWWLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


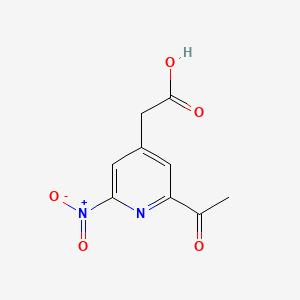

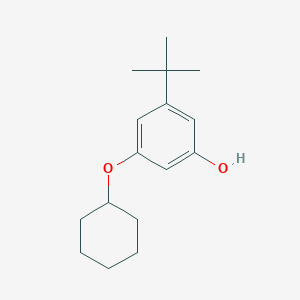

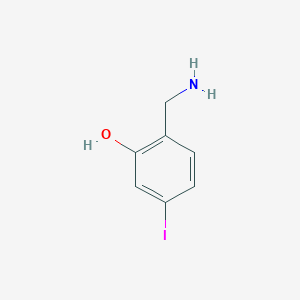

![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
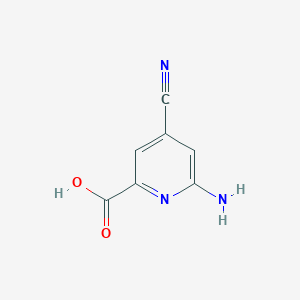
![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
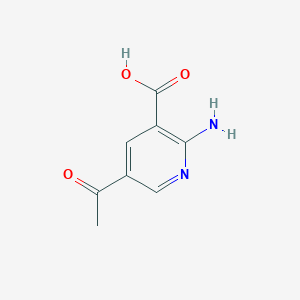
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
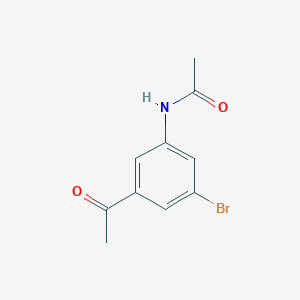
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
